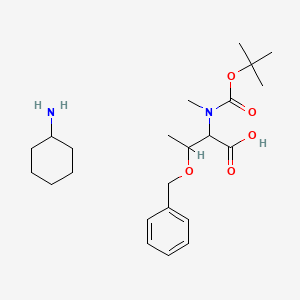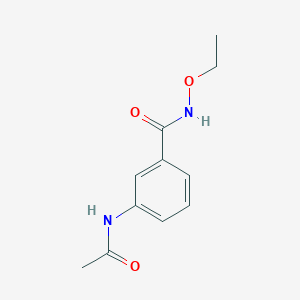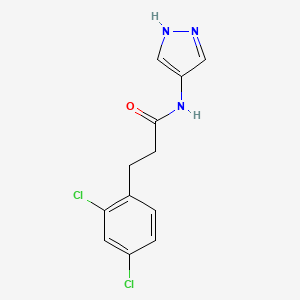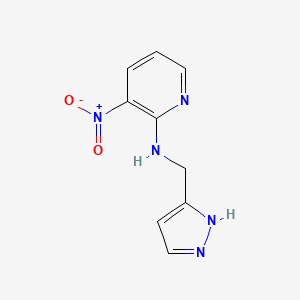![molecular formula C8H13NO B14896272 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach is the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides. This method involves direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, proceeding stereoselectively to form the trans derivative . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-mediated cyclopropanation domino reactions of chain enynes. This strategy is favored for its scalability and substrate scope, relying on in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts for cyclopropanation reactions . Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or esters, while reduction reactions typically produce alcohols.
Scientific Research Applications
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one has a wide range of scientific research applications:
Industry: The compound is used in the development of bioactive compounds and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a potent μ-opioid receptor antagonist, which is useful in the treatment of pruritus . It also inhibits ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) . The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a different substitution pattern, commonly used in pharmaceuticals and natural products .
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: These compounds have shown potential as antitumor agents and have similar structural features .
Uniqueness
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-propan-2-yl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-3-6(8)7(10)9-4-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
YOQVUTPDNQZAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC1C(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


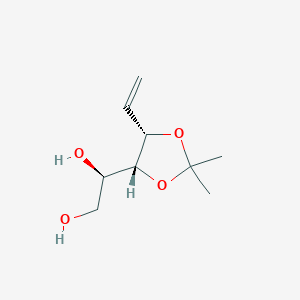

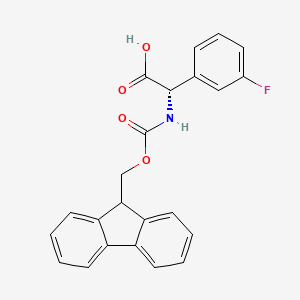
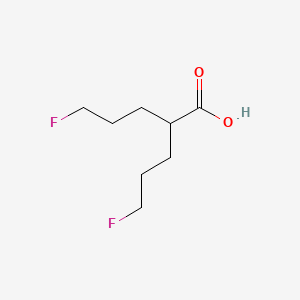
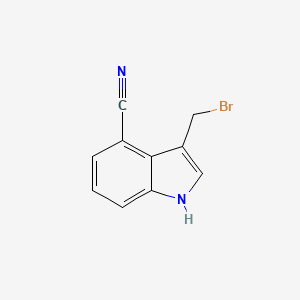
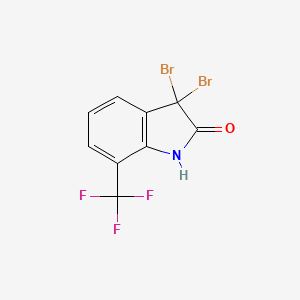

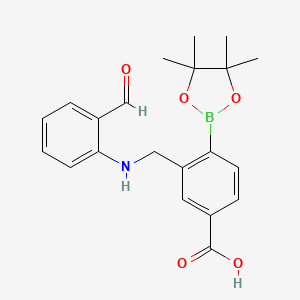
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
